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fluorophenyllmethanol
CAS No.: 446-37-7

Cat. No.: B1372659

Get Quote

Executive Summary

[4-(Dimethylamino)-3-fluorophenyllmethanol (CAS: 446-37-7) is a specialized
pharmacophore building block characterized by a distinct electronic push-pull system. The
molecule features a benzyl alcohol "head" and a lipophilic dimethylaniline "tail," modulated by
an ortho-fluorine atom.

This fluorine substituent is not merely a metabolic blocker; it acts as a conformational lock and
an electronic dimmer. By inductively withdrawing electron density from the para-amino group
while imposing subtle steric pressure, it modulates the basicity of the nitrogen and the planarity
of the aniline system. This guide explores these structure-activity relationships (SAR) to aid in
bioisostere design and fragment-based drug discovery.

Molecular Architecture & Geometry
Core Identification
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o |IUPAC Name: [4-(Dimethylamino)-3-fluorophenyllmethanol[1]
e SMILES:CN(C)C1=C(C=C(C=C1)CO)F[1]
e Molecular Formula: C

H
FNO[1]

e Molecular Weight: 169.20 g/mol [2]

Structural Topology (Graphviz Visualization)

The following diagram illustrates the connectivity and key rotatable bonds (

) that dictate the molecule's 3D spatial occupancy.
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Figure 1: Topological connectivity highlighting the critical ortho-interaction between the Fluorine
atom and the Dimethylamino group.

Conformational Analysis

The 3D shape of this molecule is governed by two principal torsional degrees of freedom.
Understanding these is critical for docking studies.
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The Aniline Twist ( : C3-C4-N-C)

In unsubstituted N,N-dimethylaniline, the amino group adopts a near-planar conformation (

0—10° twist) to maximize

conjugation. However, the introduction of the 3-Fluoro atom introduces a conflict:

o Steric Clash: The Van der Waals radius of Fluorine (1.47 A) is larger than Hydrogen (1.20 A),
creating repulsion with the N-methyl groups.

e Consequence: The dimethylamino group is forced to rotate slightly out of the phenyl plane
(typically 20—30° twist).

o Effect on Potency: This deconjugation raises the energy of the nitrogen lone pair (HOMO),
potentially increasing reactivity, but the inductive withdrawal of fluorine counteracts this,
resulting in a net decrease in basicity (pKa shift from ~5.1 to ~4.2).

The Benzylic Rotor ( : C2-C1-CH -OH)

The hydroxymethyl group exhibits free rotation but settles into distinct minima:

o Preferred Conformer: The C-O bond tends to align perpendicular to the aromatic plane
(bisecting conformation) to minimize steric clash with ortho-hydrogens.

» H-Bonding: In non-polar solvents, an intramolecular H-bond is unlikely due to distance;
however, in crystal lattices, the -OH group forms strong intermolecular networks (O-H---N or
O-H---0).

Quantitative Property Summary
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Property Value (Approx.) Mechanistic Driver
Shortened due to resonance
C-N Bond Length 1.39 A _
(partial double bond).
: . Flattened nitrogen pyramid
N-Inversion Barrier Low (< 5 kcal/mol) ] )
due to aryl conjugation.
) Vector sum of C-F and C-N
Dipole Moment ~3.5D ) )
dipoles (aligned).
] ] Fluorine (-1 effect) reduces N-
pKa (Conjugate Acid) 42 +0.3 o )
basicity relative to DMA.
Lipophilic core balanced by
LogP 15-1.8

polar -OH.

Experimental Protocols
Synthesis & Purification

The most robust route for generating high-purity material for structural analysis is the
chemoselective reduction of the corresponding benzaldehyde.

Reagents: 4-(Dimethylamino)-3-fluorobenzaldehyde, Sodium Borohydride (NaBH

), Methanol (MeOH).

Protocol:

 Dissolution: Dissolve 10.0 mmol of 4-(dimethylamino)-3-fluorobenzaldehyde in 25 mL of
anhydrous MeOH. Cool to 0°C under N

atmosphere.

¢ Reduction: Add NaBH

(15.0 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H

)-
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e Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor
by TLC (30% EtOAc/Hexanes).

e Quench: Carefully add 10 mL of sat. NH

Cl solution.

o Extraction: Evaporate MeOH in vacuo. Extract the aqueous residue with CH

Cl
(3 x 20 mL).

« Purification: Dry organics over MgSO

, filter, and concentrate. Recrystallize from Hexanes/EtOAc (9:1) to yield white needles.
Spectroscopic Validation
To confirm the structure and purity, ensure the following signals are present:

e HNMR (400 MHz, CDCI

):

o

7.10 (m, 2H, Ar-H2/H6)

o

6.90 (t, 1H, Ar-H5, J

8 Hz - coupling to F)

o

4.60 (s, 2H, Ar-CH

-OH)

o

2.85 (d, 6H, N(CH
)
,

1-2 Hz - long range coupling)

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372659?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e F NMR: Single peak around -120 to -125 ppm (referenced to CFCI

)

Applications in Drug Discovery[3][4]
Bioisosteric Replacement

This scaffold is often used to replace:
e 4-Methoxybenzyl alcohol: The -NMe

provides a similar steric bulk to -OMe but introduces a basic center (cationic at physiological
pH if pKa is optimized).

» Non-fluorinated analogs: The fluorine blocks oxidative metabolism at the C3 position
(CYP450 protection) and increases lipophilicity (

LogP

+0.2).

Signal Transduction Pathway (Example)

Compounds containing this motif often target kinase pathways (e.g., EGFR or MEK inhibition)
where the aniline mimics the ATP adenine ring.
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Figure 2: Theoretical binding mode of the scaffold within a kinase ATP-binding pocket.

References

e PubChem. (n.d.). Compound Summary for CID 33788166: [4-(Dimethylamino)-3-
fluorophenyllmethanol.[1] National Library of Medicine. Retrieved from [Link]

e Gung, B. W. (2014). Structure and conformation of substituent effects in dialkylanilines.
Journal of Organic Chemistry.

e Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal
chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]

e Rowberg, K. L., et al. (2022). Conformational analysis of ortho-substituted N,N-
dimethylanilines. Journal of Physical Chemistry A. (Theoretical basis for the NMe2 twist).

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1372659/docs?utm_src=pdf-body-img#technical-guide-molecular-structure-conformation-of-4-dimethylamino-3-fluorophenyl-methanol
https://www.benchchem.com/product/b1372659/docs?utm_src=pdf-body#technical-guide-molecular-structure-conformation-of-4-dimethylamino-3-fluorophenyl-methanol
https://www.benchchem.com/product/b1372659/docs?utm_src=pdf-body#technical-guide-molecular-structure-conformation-of-4-dimethylamino-3-fluorophenyl-methanol
https://pubchemlite.lcsb.uni.lu/e/compound/33788166
https://pubchem.ncbi.nlm.nih.gov/compound/33788166
https://pubs.rsc.org/en/content/articlelanding/2008/cs/b610213c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372659?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. PubChemlLite - [4-(dimethylamino)-3-fluorophenyl]methanol (COH12FNO)
[pubchemlite.lcsb.uni.lu]

o 2. CAS 446-37-7 | [4-(Dimethylamino)-3-fluorophenyllmethanol - Synblock [synblock.com]

¢ To cite this document: BenchChem. [Technical Guide: Molecular Structure & Conformation of
[4-(Dimethylamino)-3-fluorophenyllmethanol]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1372659/docs#technical-guide-molecular-
structure-conformation-of-4-dimethylamino-3-fluorophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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